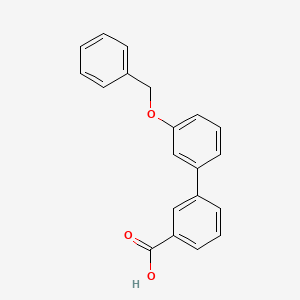

3-(3-Benzyloxyphenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-10-4-8-16(12-18)17-9-5-11-19(13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSNFJQKKLOTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563623 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-29-3 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthesis Methodologies for 3 3 Benzyloxyphenyl Benzoic Acid and Its Precursors

Construction of the Benzyloxyphenyl Moiety

The initial phase of the synthesis focuses on the creation of the 3-benzyloxyphenyl precursor. This is typically achieved through the protection of a phenolic hydroxyl group as a benzyl (B1604629) ether, a common strategy to prevent unwanted side reactions in subsequent steps.

Nucleophilic O-Alkylation Reactions for Benzyl Ether Formation

The formation of the benzyl ether is most commonly accomplished via a nucleophilic O-alkylation reaction, a class of reactions that includes the well-established Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide, in this case, benzyl bromide.

A typical procedure involves reacting 3-bromophenol (B21344) with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972). The mixture is heated to reflux to drive the reaction to completion, yielding 1-(benzyloxy)-3-bromobenzene (B1334042) in high yield. chemicalbook.com The choice of base is crucial; while strong bases like sodium hydride (NaH) are effective for deprotonation, milder bases like silver oxide (Ag₂O) can offer greater selectivity, which is particularly useful when dealing with molecules containing multiple hydroxyl groups. organic-chemistry.org

Table 1: Conditions for Nucleophilic O-Alkylation of 3-Bromophenol

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

| 3-Bromophenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux, 15 hours | 1-(Benzyloxy)-3-bromobenzene | 100% | chemicalbook.com |

| Phenol | Benzyl bromide | NaH | - | - | Benzyl ether | - | organic-chemistry.org |

| Phenol | Benzyl bromide | Ag₂O | - | Selective for accessible OH | Benzyl ether | - | organic-chemistry.org |

Protective Group Strategies for Phenolic Hydroxyls

The benzylation of the phenolic hydroxyl group serves as a protective strategy. jocpr.com Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent them from interfering with subsequent reactions. jocpr.com The benzyl group is a popular choice for protecting alcohols and phenols due to its relative stability under a variety of reaction conditions and its ease of removal. sioc-journal.cnhighfine.com

The selection of a protecting group is dictated by its stability to the conditions of the subsequent synthetic steps and the mildness of the conditions required for its removal. jocpr.com For the synthesis of 3-(3-benzyloxyphenyl)benzoic acid, the benzyl group is ideal as it is stable to the conditions of palladium-catalyzed cross-coupling reactions. Deprotection, if required, can be achieved through various methods, including hydrogenolysis (e.g., using H₂ over a palladium catalyst) or by using Lewis acids like boron tribromide (BBr₃). sioc-journal.cn

Biphenyl (B1667301) Core Formation via Cross-Coupling Chemistry

The central C-C bond forming the biphenyl structure is assembled using powerful transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Construction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems. nih.govlibretexts.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.com

In the synthesis of this compound, 1-(benzyloxy)-3-bromobenzene can be coupled with 3-carboxyphenylboronic acid. guidechem.comscientificlabs.co.ukchemicalbook.com The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. libretexts.orgnih.gov A base, such as potassium carbonate or potassium phosphate, is required to facilitate the transmetalation step in the catalytic cycle. nih.govyoutube.com The reaction is often performed in a mixture of solvents, such as toluene (B28343) and ethanol, and heated to ensure a reasonable reaction rate. guidechem.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent(s) | Temperature | Product | Reference(s) |

| 5-bromo-2-furfural | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol | 90 °C | Arylated furan | guidechem.com |

| Substituted bromobenzene | Substituted phenylboronic acids | Pd(OH)₂ | - | K₃PO₄ | - | 65 °C | Biaryls | nih.gov |

| Cyclometalated gold(III) chlorides | Arylboronic acids | Pd(OAc)₂ | Tri-(t-butyl)phosphine | K₃PO₄ | - | Room Temp | Gold(III) aryls | nih.gov |

| Aryl Halides | (4-hydroxyphenyl) boronic acid | Pd/C | - | - | Water | - | Biphenyl | frontiersin.org |

Exploration of Alternative Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is highly effective, other transition metal-catalyzed reactions can also be employed for the synthesis of biphenyls. researchgate.netresearchgate.net These alternatives can sometimes offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

Stille Coupling: This reaction pairs an organotin reagent with an organic halide, catalyzed by palladium. It has a broad substrate scope but is often avoided due to the toxicity of organotin compounds. researchgate.net

Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, catalyzed by palladium. A key advantage is the low toxicity and stability of organosilanes. researchgate.net

Ullmann Coupling: This is a classical method that typically involves the copper-mediated coupling of two aryl halides. While historically significant, it often requires harsh reaction conditions. researchgate.net

Decarbonylative Coupling: Recent methods have shown the synthesis of biphenyls through the decarbonylative coupling of anhydrides, offering a greener alternative. acs.orgacs.org

Carboxylic Acid Functionalization and Introduction Strategies

The final step in the synthesis is the presence or introduction of the carboxylic acid group on one of the phenyl rings. There are two primary strategies to achieve this.

The first, and more direct, approach is to utilize a starting material that already contains the carboxylic acid functionality, such as 3-carboxyphenylboronic acid, in the cross-coupling step. guidechem.comscientificlabs.co.ukchemicalbook.com This boronic acid can be synthesized from 3-cyanophenylboronic acid by hydrolysis with potassium hydroxide (B78521) in ethylene (B1197577) glycol. chemicalbook.com

An alternative strategy involves introducing the carboxyl group after the biphenyl core has been formed. This can be achieved through several methods:

Oxidation of a Methyl Group: If the biphenyl intermediate possesses a methyl group at the desired position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Carboxylation using Carbon Dioxide: Direct carboxylation of an arylmetal intermediate (generated from an aryl halide) with carbon dioxide is another viable route. rsc.org

Hydrolysis of a Nitrile: A nitrile group can be introduced and subsequently hydrolyzed to a carboxylic acid. For instance, a substituted benzoic acid can be converted to a benzonitrile. google.com

Hydrolysis of Ester Intermediates

A robust and widely employed method for the synthesis of this compound involves the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This multi-step approach offers reliability and control over the chemical transformations.

A common synthetic pathway begins with commercially available and relatively inexpensive starting materials like 3-hydroxybenzoic acid or its esterified form, methyl 3-hydroxybenzoate. The synthesis can be dissected into several key steps:

Protection of the Hydroxyl Group : The phenolic hydroxyl group of 3-hydroxybenzoic acid or its ester is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the benzyl group, which is introduced via an etherification reaction. This is typically achieved by reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone or dimethylformamide (DMF). semanticscholar.orggoogle.com

Formation of the Biphenyl Core : The central biphenyl structure is typically constructed using a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction involves coupling an aryl halide with an arylboronic acid. For instance, a halogenated derivative of methyl 3-(benzyloxy)benzoate can be reacted with a corresponding phenylboronic acid.

Hydrolysis of the Ester : The final step is the deprotection of the carboxylic acid function via hydrolysis of the ester group. This is generally accomplished under basic conditions. The ester intermediate, for example, methyl 3-(3-benzyloxyphenyl)benzoate, is treated with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent such as methanol (B129727). quora.commdpi.comrasayanjournal.co.in The reaction mixture is typically heated to ensure complete conversion. google.commdpi.com Following the hydrolysis, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid (HCl), to precipitate the desired this compound. chemrj.org

The table below summarizes typical conditions for the hydrolysis of ester intermediates to carboxylic acids, drawn from analogous syntheses.

| Ester Precursor | Reagents | Conditions | Yield | Reference |

| 3-(Propargyloxy)-5-benzyloxy-benzoic acid methyl ester | NaOH, H₂O/MeOH | 55 °C, 3 h | 65% | mdpi.com |

| 3-Alkoxy methyl benzoate (B1203000) derivatives | 10% Aq. KOH in MeOH, then dil. HCl | 10–15 °C (precipitation) | Quantitative | rasayanjournal.co.in |

| Dibenzyl 2,4-dihydroxybenzoate | KOH, Methanol | Room temp, 4 h | High | google.com |

This route, while involving multiple steps, is highly versatile and allows for the synthesis of a wide range of substituted biphenyl carboxylic acids by varying the coupling partners.

Direct Carboxylation Approaches on Aromatic Substrates

Direct carboxylation represents a more advanced and atom-economical strategy for synthesizing carboxylic acids. This method involves the direct introduction of a carboxyl group (-COOH) onto an aromatic substrate using carbon dioxide (CO₂), an ideal, renewable C1 building block. nih.gov

For the synthesis of this compound, a hypothetical direct carboxylation route would start with the precursor 3-benzyloxy-1,1'-biphenyl. The challenge lies in activating a specific C-H bond on one of the phenyl rings and reacting it with CO₂. While significant progress has been made in C-H bond activation, the direct carboxylation of non-activated sp² C-H bonds remains a formidable challenge in organic synthesis. nih.gov

Potential strategies, though not yet widely documented for this specific molecule, could include:

Metal-Catalyzed C-H Carboxylation : This involves using a transition metal catalyst to selectively activate a C-H bond, followed by insertion of CO₂.

Photocatalysis : Recent research has shown the potential for visible-light-mediated carboxylation of benzylic C-H bonds, although applying this to aromatic C-H bonds is a different challenge. nih.gov

The primary hurdles for direct carboxylation are achieving high regioselectivity (i.e., introducing the carboxyl group at the desired position) and overcoming the thermodynamic stability of both the C-H bond and carbon dioxide. nih.gov This approach is currently less practical for large-scale synthesis compared to the ester hydrolysis route but remains an active area of research with significant potential for future synthetic applications.

Advanced Synthetic Pathway Design and Optimization

The design of a synthetic pathway for a target molecule like this compound involves careful consideration of efficiency, cost, and environmental impact. This requires a comparative analysis of available routes and the integration of green chemistry principles.

Comparative Analysis of Synthetic Routes

The two primary strategies for synthesizing this compound—the multi-step pathway via ester hydrolysis and the direct carboxylation approach—can be compared based on several key metrics.

| Parameter | Route A: Ester Hydrolysis via Suzuki Coupling | Route B: Direct Carboxylation |

| Reliability & Versatility | High. Well-established and documented reactions. Versatile for creating various analogs. rasayanjournal.co.inbeilstein-journals.org | Low to Moderate. Method is still under development for complex substrates. nih.gov |

| Number of Steps | Multiple steps (e.g., protection, coupling, hydrolysis). | Potentially fewer steps, leading to higher overall efficiency if optimized. nih.gov |

| Atom Economy | Lower, due to the use of protecting groups and stoichiometric reagents. | Higher in principle, as it aims to directly add CO₂. wjpmr.com |

| Starting Materials | Readily available and relatively inexpensive precursors (e.g., hydroxybenzoic acids, boronic acids). semanticscholar.orgrasayanjournal.co.in | Requires synthesis of the specific biphenyl precursor (e.g., 3-benzyloxy-1,1'-biphenyl). |

| Scalability | Generally scalable, as the individual reactions (e.g., Suzuki coupling) are widely used in industry. | Currently challenging to scale due to catalyst costs, specific reaction conditions, and low yields. |

| Environmental Impact | Can generate significant waste from solvents, reagents, and by-products. | Potentially lower waste, but may require harsh conditions or rare metal catalysts. |

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry is crucial for modern organic synthesis to minimize environmental impact and improve safety and efficiency. wjpmr.comjddhs.com These principles can be effectively applied to the synthesis of this compound, particularly within the established Suzuki coupling and hydrolysis route.

Use of Safer Solvents : Traditional Suzuki-Miyaura coupling reactions often use solvents like toluene or 1,4-dioxane, which pose health and safety risks. acs.org A key green innovation is the replacement of these with safer alternatives. Water is an excellent green solvent, and the development of water-soluble palladium catalysts has enabled efficient Suzuki couplings in aqueous media. scirp.orgresearchgate.net Other greener solvents include 2-methyltetrahydrofuran. acs.org Some modern approaches even explore solvent-free reactions, for example, using ball milling techniques. acs.org

Energy Efficiency : To reduce the energy footprint, synthetic methods can be optimized. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes. jddhs.comnih.gov Flow chemistry, where reagents are continuously pumped through a reactor, also offers enhanced energy efficiency and control over reaction conditions. jddhs.com

Catalyst Optimization and Recycling : Green chemistry emphasizes the use of catalysts over stoichiometric reagents. wjpmr.com In the context of Suzuki coupling, advancements focus on creating highly active palladium catalysts that can be used at very low loadings (as low as 0.05 mol%). researchgate.net A significant green strategy involves catalyst recycling. For instance, in biphasic systems (e.g., water and an organic solvent), the catalyst can be designed to remain in one phase (e.g., the aqueous phase) while the product moves to the other, allowing for simple separation and reuse of the catalyst-containing phase for multiple batches. scirp.org

By integrating these green principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly without compromising on yield or purity.

Comprehensive Spectroscopic Elucidation of 3 3 Benzyloxyphenyl Benzoic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

A ¹H NMR spectrum of 3-(3-Benzyloxyphenyl)benzoic acid would be expected to reveal distinct signals corresponding to the various protons in the molecule. This would include signals for the protons on the two phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the acidic proton of the carboxylic acid. The chemical shifts, integration values, and coupling patterns of these signals would provide critical information about the electronic environment and connectivity of the protons. However, no experimentally obtained ¹H NMR data for this specific compound could be found in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms within this compound. The spectrum would show distinct peaks for the carbon atoms of the benzoic acid ring, the benzyloxy-substituted phenyl ring, the benzylic methylene carbon, and the carboxyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. Without experimental data, a precise delineation of the carbon skeleton is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignment of this compound. COSY spectra would establish proton-proton coupling networks, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This information is vital for unambiguously connecting the different fragments of the molecule. Unfortunately, no publications detailing these 2D NMR experiments for the target compound were identified.

Stereochemical Analysis via NMR Spectroscopy (if applicable to chiral derivatives)

The parent compound, this compound, is not chiral. Therefore, stereochemical analysis using NMR spectroscopy would not be applicable. Should chiral derivatives of this compound be synthesized, specialized NMR techniques could be employed to determine their stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) would provide the precise molecular weight of this compound, allowing for the unambiguous determination of its molecular formula (C₂₀H₁₆O₃). This is achieved by measuring the mass with a very high degree of accuracy. Regrettably, no HRMS data for this compound could be located in the available literature.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule upon ionization is unique and offers a virtual roadmap to its structural components. For this compound, the fragmentation is predicted to occur at its most labile bonds, primarily at the ether linkage and the carboxylic acid group.

Upon electron impact ionization, the molecule can undergo several key fragmentation pathways. A primary fragmentation event is the cleavage of the benzylic C-O bond, which is one of the weaker bonds in the structure. This would result in the formation of a benzyl cation (C7H7+) at m/z 91 and a 3-carboxyphenoxy radical. The benzyl cation is a particularly stable fragment due to the resonance delocalization of the positive charge over the aromatic ring.

Another significant fragmentation pathway involves the carboxylic acid moiety. The loss of a hydroxyl radical (•OH) from the parent ion would generate a benzoyl-type cation with an m/z value corresponding to the loss of 17 Da. docbrown.info Alternatively, the entire carboxyl group can be lost as a COOH radical, leading to a fragment ion with a mass corresponding to the loss of 45 Da. docbrown.info

Further fragmentation of the biphenyl (B1667301) ether core can also occur. Cleavage of the ether bond can also proceed with charge retention on the 3-carboxyphenyl portion, though this is generally less favored than the formation of the stable benzyl cation. The aromatic rings themselves can undergo fragmentation, leading to smaller, characteristic aromatic cations.

A plausible fragmentation pathway is summarized below:

| Precursor Ion (m/z) | Fragmentation Step | Fragment Ion (m/z) | Neutral Loss |

| [M]+• | Benzylic C-O cleavage | 91 | C7H5O3• |

| [M]+• | Loss of hydroxyl radical | [M-17]+ | •OH |

| [M]+• | Loss of carboxyl radical | [M-45]+ | •COOH |

| [M-17]+ | Decarbonylation | [M-17-28]+ | CO |

Ionization Methods in Mass Spectrometry (e.g., ESI, MALDI)

The choice of ionization method is critical in mass spectrometry as it influences the extent of fragmentation and the type of ions observed. For a molecule like this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. This is particularly useful for determining the accurate molecular weight of the compound. In positive ion mode ESI, the acidic proton of the carboxylic acid could be lost, and a proton could be gained at another site, or adducts with solvent cations (e.g., [M+Na]+) might be observed. In negative ion mode, the deprotonated carboxylate ion [M-H]- would be the predominant species.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for larger, less volatile molecules. The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization. nih.gov For this compound, a suitable matrix would be one that absorbs at the laser wavelength and can facilitate proton transfer to or from the analyte. HABA (2-(4-hydroxyphenylazo)benzoic acid) is a matrix that has been shown to be effective for a wide range of compounds. nih.gov Similar to ESI, MALDI would be expected to produce primarily molecular ions with minimal fragmentation, which is ideal for confirming the molecular mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Carboxyl and Ether Linkages

The IR spectrum of this compound is expected to show strong, characteristic absorptions for its carboxylic acid and ether functional groups.

The carboxylic acid group gives rise to two very prominent absorptions:

A broad O-H stretching band, typically in the region of 3300-2500 cm-1. docbrown.info This broadness is a result of hydrogen bonding between the carboxylic acid molecules.

A sharp and intense C=O (carbonyl) stretching band, usually found between 1710 and 1680 cm-1 for aromatic carboxylic acids. docbrown.info

The ether linkage (C-O-C) will also produce characteristic signals:

An asymmetric C-O-C stretching vibration is expected to appear as a strong band in the range of 1275-1200 cm-1 for alkyl aryl ethers. udel.edu

A symmetric C-O-C stretching vibration would likely be observed at a lower frequency, around 1075-1020 cm-1. udel.edu

Aromatic Ring Vibrations

The presence of two aromatic rings in this compound will be evident from several absorptions in the IR spectrum:

C-H stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm-1. libretexts.org

C=C stretching: The in-ring C=C stretching vibrations of the aromatic rings give rise to a set of characteristic sharp bands of variable intensity, typically around 1600, 1585, 1500, and 1450 cm-1. libretexts.org

C-H out-of-plane bending: The substitution pattern on the aromatic rings can often be deduced from the strong C-H out-of-plane bending vibrations in the 900-675 cm-1 region. libretexts.org A meta-substituted benzene (B151609) ring, as is present in the benzoic acid moiety, will have a characteristic pattern in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

Chromophore Analysis and Electronic Transitions

The chromophores in this compound are the two phenyl rings and the carbonyl group of the carboxylic acid. These conjugated systems are responsible for the absorption of UV radiation. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.

For benzoic acid itself, two main absorption bands are typically observed. photochemcad.comrsc.org The more intense band, often referred to as the E2-band (for benzenoid compounds), appears at a shorter wavelength and is due to a π → π* transition of the entire conjugated system. A second, less intense band, the B-band, appears at a longer wavelength and is also a π → π* transition, but it is symmetry-forbidden and thus has a lower intensity. The n → π* transition of the carbonyl group is generally very weak and often obscured by the more intense π → π* bands.

In this compound, the presence of the benzyloxy substituent on the phenyl ring of the benzoic acid will likely cause a slight shift in the absorption maxima compared to unsubstituted benzoic acid. The ether oxygen can act as an auxochrome, a group that modifies the absorption of a chromophore. Its lone pair of electrons can interact with the π-system of the aromatic ring, potentially leading to a red shift (bathochromic shift) of the absorption bands.

The expected UV-Vis spectral data is summarized in the table below, based on data for similar compounds:

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| Benzoic Acid | ~227 | ~8,270 | Methanol (B129727) | π → π* (E2-band) |

| Benzoic Acid | ~273 | ~1,000 | Methanol | π → π* (B-band) |

The exact λmax values for this compound would need to be determined experimentally, but they are expected to be in a similar range to those of benzoic acid, with potential shifts due to the benzyloxy substituent.

Conjugation Effects within the Biphenyl System

The electronic communication, or conjugation, between the two phenyl rings in this compound is a key determinant of its chemical and physical properties. This interaction is primarily influenced by the dihedral angle between the planes of the two aromatic rings. A smaller dihedral angle generally allows for greater orbital overlap, leading to a more extended π-system and a bathochromic (red) shift in the ultraviolet-visible (UV-Vis) absorption spectrum.

In substituted biphenyls, the nature and position of the substituents play a critical role in determining the preferred conformation and the extent of conjugation. The bulky benzyloxy group at the 3-position of one ring and the carboxylic acid group at the 3-position of the other are expected to introduce steric hindrance, which would likely result in a non-planar arrangement of the two phenyl rings. This twisting would interrupt the π-conjugation across the central carbon-carbon single bond.

Theoretical studies, often employing Density Functional Theory (DFT), can provide insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy gap between these frontier orbitals is a critical parameter that correlates with the molecule's reactivity and its UV-Vis absorption characteristics. For instance, a smaller HOMO-LUMO gap is indicative of a more easily excitable molecule, which would absorb light at longer wavelengths. However, specific computational studies on this compound are not presently available in the public domain.

Without experimental UV-Vis spectroscopic data, any discussion on the conjugation effects remains purely theoretical. A comparative analysis with structurally related biphenyl derivatives for which spectroscopic data are known could offer some predictive insights, but this would not substitute for direct experimental evidence for the title compound.

X-ray Crystallography for Absolute Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. This technique would provide unequivocal information about the molecular structure of this compound, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

Such an analysis would also reveal the supramolecular architecture, detailing the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the compound's crystal packing and its macroscopic properties, such as melting point and solubility.

Unfortunately, a search of crystallographic databases reveals no published crystal structure for this compound. While crystal structures for other benzoic acid derivatives and even some benzyloxy-substituted biphenyl compounds exist, direct extrapolation of their solid-state conformations to the title compound would be speculative due to the unique substitution pattern of this compound.

Advanced Chemical Reactivity and Derivatization Strategies for 3 3 Benzyloxyphenyl Benzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of esters, amides, acid halides, and alcohols, each with distinct properties and potential applications.

The conversion of 3-(3-Benzyloxyphenyl)benzoic acid to its corresponding esters is a fundamental transformation. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduyoutube.com This equilibrium-driven process can be pushed toward the product by using an excess of the alcohol or by removing water as it forms. tcu.edu For instance, reacting this compound with methanol (B129727) under these conditions yields methyl 3-(3-benzyloxyphenyl)benzoate. nih.govyoutube.com The reactivity is analogous to the esterification of other benzoic acids. tcu.edutcu.eduresearchgate.net

Alternative methods include using solid acid catalysts, which can offer easier workup and catalyst recovery. google.com The synthesis of various alkyl or aryl esters can be achieved by selecting the appropriate alcohol, leading to a library of derivatives with modulated properties.

Table 1: Synthesis of Methyl 3-(3-benzyloxyphenyl)benzoate via Fischer Esterification

| Parameter | Condition |

|---|---|

| Reactants | This compound, Methanol (excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 1-5 hours |

| Product | Methyl 3-(3-benzyloxyphenyl)benzoate |

| Work-up | Aqueous work-up to remove excess acid and alcohol, followed by extraction. |

This data is representative of a typical Fischer esterification procedure for benzoic acids. tcu.edutcu.edu

Carboxylic acids can be converted to more reactive derivatives like acid halides, which serve as important intermediates for the synthesis of esters and amides. The most common method for preparing an acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂). rsc.orgresearchgate.netyoutube.comdoubtnut.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming 3-(3-benzyloxyphenyl)benzoyl chloride. wikipedia.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. youtube.com

Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed. wikipedia.orgprepchem.com The resulting 3-(3-benzyloxyphenyl)benzoyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. wikipedia.org Acid anhydrides can also be formed, for example, by reacting the acid chloride with a carboxylate salt or by using a dehydrating agent.

Table 2: Synthesis of 3-(3-Benzyloxyphenyl)benzoyl Chloride

| Parameter | Condition |

|---|---|

| Reactant | This compound |

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Dichloromethane (DCM) or neat |

| Temperature | Room temperature to reflux |

| Product | 3-(3-Benzyloxyphenyl)benzoyl chloride |

| Byproducts | SO₂, HCl |

This data is based on standard procedures for converting benzoic acids to benzoyl chlorides. rsc.orgwikipedia.orggoogle.com

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent used for the reduction of carboxylic acids. prepp.inmasterorganicchemistry.comtestbook.comdoubtnut.com The reaction of this compound with LiAlH₄ in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup, yields [3-(3-benzyloxyphenyl)phenyl]methanol. prepp.intestbook.com The process involves the transfer of hydride ions to the carbonyl carbon. pearson.com

It is important to note that LiAlH₄ is a very strong reducing agent and will reduce other susceptible functional groups if present. masterorganicchemistry.com The benzene (B151609) rings are typically stable to these conditions.

Table 3: Reduction of this compound to [3-(3-Benzyloxyphenyl)phenyl]methanol

| Parameter | Condition |

|---|---|

| Reactant | This compound |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether |

| Temperature | 0 °C to reflux |

| Product | [3-(3-Benzyloxyphenyl)phenyl]methanol |

| Work-up | Careful quenching with water and/or aqueous acid. |

This data represents a standard LiAlH₄ reduction of a carboxylic acid. prepp.inmasterorganicchemistry.comdoubtnut.com

Amide bond formation is one of the most significant reactions in organic and medicinal chemistry. researchgate.net Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

One common method involves the initial conversion of this compound to its acid chloride, as described in section 4.1.2, which then readily reacts with a primary or secondary amine to form the corresponding amide. chempublishers.comslideshare.net For example, reacting 3-(3-benzyloxyphenyl)benzoyl chloride with benzylamine (B48309) would yield N-benzyl-3-(3-benzyloxyphenyl)benzamide. ajol.info

Alternatively, a one-pot procedure can be employed using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate the direct condensation of the carboxylic acid and amine. google.com These methods are widely used for their mild conditions and broad applicability. researchgate.netwalisongo.ac.id

Table 4: Synthesis of N-benzyl-3-(3-benzyloxyphenyl)benzamide

| Parameter | Condition |

|---|---|

| Reactants | This compound, Benzylamine |

| Coupling Reagent | EDC, DCC, or conversion to acid chloride via SOCl₂ |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Product | N-benzyl-3-(3-benzyloxyphenyl)benzamide |

This data is based on general amidation procedures from carboxylic acids. researchgate.netwalisongo.ac.idnih.gov

Reactions of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its selective removal is a key strategic step in the synthesis of derivatives bearing a free hydroxyl group.

The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenation. nih.gov This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). nih.gov This process, known as hydrogenolysis, cleaves the benzyl-oxygen bond to yield the corresponding phenol (B47542) and toluene (B28343) as a byproduct. Applying this to this compound results in the formation of 3-(3-hydroxyphenyl)benzoic acid.

Reaction conditions such as hydrogen pressure and temperature can be controlled to achieve selectivity. qub.ac.uk It is important to note that under more forcing conditions (higher pressure and temperature), the aromatic rings can also be hydrogenated. nih.govqub.ac.uk Therefore, careful control of the reaction parameters is crucial for selective debenzylation.

Table 5: Deprotection of this compound

| Parameter | Condition |

|---|---|

| Reactant | This compound |

| Reagent | Hydrogen (H₂) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol, Methanol, or Ethyl Acetate (B1210297) |

| Temperature | Room temperature |

| Pressure | 1-10 bar H₂ |

| Product | 3-(3-hydroxyphenyl)benzoic acid |

This data is representative of a standard catalytic hydrogenation for benzyl ether deprotection. nih.govgoogle.com

Oxidative Transformations of the Benzyl Ether Linkage

The benzyl ether group in this compound serves as a stable protecting group for the phenolic hydroxyl function but can be selectively cleaved under oxidative conditions. This deprotection strategy is crucial for unmasking the phenol for further functionalization or to reveal the final active molecule.

The oxidative cleavage of benzylic ethers typically proceeds via a mechanism involving the formation of a hemiacetal intermediate, which then collapses to yield an aldehyde (benzaldehyde) and an alcohol (the corresponding phenol). organic-chemistry.org Various reagents can effect this transformation, with the choice depending on the desired selectivity and functional group tolerance. organic-chemistry.org

A common and effective method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mpg.denih.gov The reaction is typically performed in a wet organic solvent, such as dichloromethane, at room temperature. The presence of water facilitates the hydrolysis of the intermediate. For this compound, this reaction would yield 3-(3-hydroxyphenyl)benzoic acid and benzaldehyde. The reactivity can be influenced by electronic factors; electron-donating groups on the benzyl ring accelerate the reaction, while electron-withdrawing groups can retard it. organic-chemistry.org

Another approach utilizes oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. This reagent can oxidatively cleave benzylic ethers at room temperature in aqueous acetonitrile, providing the corresponding aromatic aldehyde and alcohol in high yields. organic-chemistry.org Enzymatic methods, using enzymes like fungal peroxygenase with H₂O₂, also offer a green chemistry approach to benzyl ether cleavage, selectively oxidizing the benzyl moiety. nih.gov

Table 1: Reagents for Oxidative Cleavage of Benzyl Ether Linkage

| Reagent | Typical Conditions | Products from this compound | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, Room Temperature | 3-(3-Hydroxyphenyl)benzoic acid, Benzaldehyde | mpg.denih.gov |

| 4-Acetamido-TEMPO tetrafluoroborate | CH₃CN/H₂O, Room Temperature | 3-(3-Hydroxyphenyl)benzoic acid, Benzaldehyde | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl core of this compound contains two aromatic rings with distinct electronic properties, which dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ring bearing the carboxylic acid group is deactivated towards electrophilic attack due to the electron-withdrawing nature of -COOH, which directs incoming electrophiles to the meta positions. libretexts.orgyoutube.com Conversely, the ring with the benzyloxy group (-OCH₂Ph) is activated due to the electron-donating character of the ether oxygen, directing incoming electrophiles to the ortho and para positions. libretexts.org

Given this dichotomy, electrophilic substitution is overwhelmingly favored to occur on the activated, benzyloxy-substituted ring. libretexts.orgyoutube.com The primary sites for substitution are the positions ortho and para to the benzyloxy group.

Nitration and Halogenation Regioselectivity Studies

Nitration and halogenation are fundamental EAS reactions used to introduce versatile functional groups onto aromatic rings. libretexts.orgbyjus.com

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is expected to be highly regioselective. masterorganicchemistry.com The electrophile, the nitronium ion (NO₂⁺), will preferentially attack the activated ring. libretexts.org The benzyloxy group at the C3' position directs substitution to the C2', C4', and C6' positions. Since the C4' position is blocked by the other phenyl ring, the primary products will be 3-(2-nitro-5-benzyloxyphenyl)benzoic acid and 3-(4-nitro-3-benzyloxyphenyl)benzoic acid. The reaction on the deactivated ring to form meta-substituted products is significantly slower and generally not observed under standard conditions. libretexts.org

Halogenation: Halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) follows a similar regiochemical outcome. byjus.com The electrophilic halogen will add to the activated ring at the positions ortho and para to the benzyloxy substituent.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-5-benzyloxyphenyl)benzoic acid, 3-(4-Nitro-3-benzyloxyphenyl)benzoic acid | Attack on the activated ring, ortho/para to the -OCH₂Ph group. masterorganicchemistry.com |

Sulfonation Reactions

Sulfonation, typically achieved using fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid (-SO₃H) group. masterorganicchemistry.com The directing effects are analogous to nitration and halogenation. For biphenyl derivatives, substitution generally occurs in the ring that is more activated. rsc.org In the case of oxy-substituted biphenyls, the sulfonation pattern is dominated by the oxygen-containing substituent. tandfonline.com The reaction with this compound will lead to the introduction of the sulfonic acid group on the benzyloxy-substituted ring, at the positions ortho and para to the ether linkage. Studies on similar systems, such as 3,3'-dimethoxybiphenyl, show that sulfonation occurs para to the methoxy (B1213986) groups. tandfonline.com Thus, the formation of 3-(4-sulfo-3-benzyloxyphenyl)benzoic acid would be a likely outcome.

Derivatization for Analytical and Synthetic Purposes

The functional groups of this compound—the carboxylic acid and the benzyl ether—provide handles for a wide range of derivatization reactions. These modifications can be tailored to enhance analytical detection or to synthesize new analogs for ligand development.

Silylation and Alkylation Strategies for Enhanced Analytical Detection

For analysis by gas chromatography-mass spectrometry (GC-MS), non-volatile and polar compounds like carboxylic acids require derivatization to increase their volatility and thermal stability. mdpi.com

Silylation: This is a common derivatization technique where an active hydrogen in a functional group (like -COOH or -OH) is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are effective for this purpose. mdpi.comnih.gov Silylation of this compound would convert the carboxylic acid to a TMS ester, significantly improving its GC-MS analysis characteristics. nih.gov

Alkylation: Alkylation is an alternative derivatization method. alfa-chemistry.com The carboxylic acid can be converted to an ester, for example, a methyl ester, using reagents like methyl chloroformate (MCF) or diazomethane. nih.govalfa-chemistry.com If the benzyl ether is first cleaved to reveal the phenol, this hydroxyl group can also be alkylated. This strategy is useful for protecting the polar groups, reducing unwanted interactions during chromatography, and improving detection limits. whiterose.ac.uk

Table 3: Derivatization Strategies for Analytical Detection

| Method | Reagent | Functional Group Targeted | Purpose | Reference |

|---|---|---|---|---|

| Silylation | MSTFA or BSTFA/TMCS | Carboxylic Acid (-COOH) | Increased volatility for GC-MS | mdpi.comnih.gov |

Preparation of Functionalized Analogs for Ligand Development

The structure of this compound can be systematically modified to explore structure-activity relationships (SAR) for ligand development.

Functionalization of the Aromatic Rings: As discussed in section 4.3.1, nitration provides an entry point for further functionalization. The introduced nitro group can be readily reduced to an amine (e.g., using H₂/Pd or SnCl₂/HCl). msu.edu This amino group can then be acylated, alkylated, or converted into other functional groups, allowing for the synthesis of a diverse library of analogs. nih.gov

Cleavage and Re-functionalization of the Ether: Cleavage of the benzyl ether (section 4.2.2) yields 3-(3-hydroxyphenyl)benzoic acid. The resulting phenolic hydroxyl group is a versatile handle for introducing new substituents via etherification or esterification, enabling the exploration of different side chains to probe ligand-receptor interactions.

These synthetic strategies allow for the systematic development of new chemical entities based on the 3-(3-phenyl)benzoic acid scaffold for various applications, including as potential therapeutic agents. nih.gov

Computational Chemical Investigations and Mechanistic Insights into 3 3 Benzyloxyphenyl Benzoic Acid

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules. Such studies on compounds structurally similar to 3-(3-benzyloxyphenyl)benzoic acid, like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, provide a robust framework for understanding its electronic and structural properties. iucr.orgnih.gov DFT methods, such as B3LYP combined with basis sets like 6-311+G(d,p), are frequently used to optimize molecular geometries and calculate various molecular parameters. iucr.orgiucr.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE) are crucial descriptors of chemical reactivity and stability. nih.govnih.gov

In a detailed study of the analogous compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations were used to determine these properties. iucr.orgnih.gov The HOMO was found to be concentrated on the biphenyl (B1667301) rings, with some density on the benzyloxy group's oxygen atom. iucr.org Conversely, the LUMO's electron density was primarily located on the benzoic acid portion of the biphenyl system. iucr.org This distribution suggests that the biphenyl moiety acts as the primary electron donor, while the benzoic acid fragment is the principal electron acceptor.

The calculated HOMO and LUMO energies for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid were -6.0814 eV and -1.7466 eV, respectively, resulting in a HOMO-LUMO energy gap (ΔE) of 4.3347 eV. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Based on these energies, a series of global reactivity descriptors can be calculated, which predict the molecule's behavior in chemical reactions. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the electrophilicity index (ω) was found to be 3.534 eV, indicating a strong electrophilic character. nih.gov

Table 1: Predicted Electronic Properties and Reactivity Descriptors for an Analogue of this compound (Data based on DFT B3LYP/6–311+G(d,p) calculations for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0814 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.7466 |

| Energy Gap | ΔE | 4.3347 |

| Ionization Potential | I | 6.0814 |

| Electron Affinity | A | 1.7466 |

| Electronegativity | χ | 3.914 |

| Chemical Hardness | η | 2.1673 |

| Chemical Potential | μ | -3.914 |

| Electrophilicity Index | ω | 3.534 |

| Chemical Softness | S | 0.2307 |

The three-dimensional structure and conformational flexibility of this compound are key to its interactions and properties. Conformational analysis helps identify the most stable, low-energy arrangements of the molecule. X-ray diffraction studies combined with DFT calculations on the isomer 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid reveal important structural details that are likely mirrored in the title compound. iucr.orgiucr.org

Table 2: Key Conformational Parameters for an Analogue of this compound (Data based on X-ray diffraction and DFT calculations for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid iucr.orgnih.gov)

| Structural Feature | Parameter | Value (°) |

|---|---|---|

| Twist between biphenyl rings | Dihedral Angle (C8–C13 and C14–C19) | 26.09 |

| Orientation of benzyloxy group to biphenyl ring 1 | Dihedral Angle (C1–C7 and C8–C13) | 89.11 |

| Orientation of benzyloxy group to biphenyl ring 2 | Dihedral Angle (C1–C7 and C14–C19) | 69.93 |

| Ether linkage conformation | Torsion Angle (C1—C7—O1—C8) | -175.9 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface illustrates the electrostatic potential, with different colors representing different charge densities. wuxiapptec.com Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are favorable for nucleophilic attack. nih.gov

For the related molecule 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the MEP map shows that the most electron-rich, negative potential regions are located over the oxygen atoms of the carboxylic acid group. iucr.org This makes the carboxyl group a primary site for hydrogen bonding and interactions with electrophiles. iucr.org The hydrogen atom of the carboxylic acid, in turn, represents a region of high positive potential (a bright-blue region), confirming its acidic nature. iucr.org Such maps are crucial for understanding non-covalent interactions, which are vital in biological recognition and crystal packing. ucl.ac.uk

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation data for this compound is not available in the searched literature, the principles of its dynamic behavior can be understood from general studies on substituted biphenyls.

The central carbon-carbon single bond connecting the two phenyl rings in a biphenyl system is a key source of conformational flexibility. Rotation around this bond is not free but is hindered by a rotational energy barrier. The height of this barrier is influenced by the size and nature of the substituents on the rings, especially at the ortho positions.

MD simulations are an effective method for studying these dynamic processes and calculating the free energy barriers for rotation. ucl.ac.uk For substituted biphenyls, the transition between different conformational states (enantiomers in the case of chiral biphenyls) occurs via rotation around this central aryl-aryl bond. ucl.ac.uk The energy profile of this torsion is critical. The most stable conformation is typically a twisted one, as a fully planar conformation leads to significant steric clashes between ortho-hydrogens. The highest energy state is often the perpendicular conformation (90° twist), which disrupts π-conjugation between the rings. The presence of bulky substituents, like the benzyloxy group in the title compound, would be expected to influence the height of these rotational barriers and the preferred dihedral angle in the ground state.

Mechanistic Elucidation of Key Chemical Transformations

The synthesis of unsymmetrical biaryl compounds like this compound is a cornerstone of modern organic chemistry. A primary and highly efficient method for creating the crucial aryl-aryl bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This reaction typically involves the coupling of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route would involve the coupling of 3-bromobenzoic acid (or its ester) with 3-benzyloxyphenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzoic acid derivative), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organoboron species (e.g., 3-benzyloxyphenylboronic acid) is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 3-benzyloxyphenyl moiety) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. rasayanjournal.co.in

Transition State Analysis for Oxidation and Reduction Pathways

The computational analysis of oxidation and reduction pathways for complex organic molecules like this compound provides fundamental insights into their reactivity, stability, and potential for degradation or transformation. While specific transition state analyses for the oxidation and reduction of this compound are not extensively documented in publicly available literature, general principles from computational studies on related aromatic compounds can be applied to predict its behavior.

Oxidation Pathways:

The oxidation of this compound can be initiated at several reactive sites, including the benzoic acid moiety, the benzyl (B1604629) group, or the diphenyl ether linkage. Density Functional Theory (DFT) is a powerful tool to model these processes. For instance, studies on the oxidation of similar aromatic ethers have explored mechanisms involving radical intermediates. researchgate.net The oxidation process could proceed via hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), or sequential proton loss electron transfer (SPLET) mechanisms. researchgate.net Computational models can determine the Gibbs free energies for the reactions of the molecule with reactive oxygen species like hydroxyl (HO•) and hydroperoxyl (HOO•) radicals to elucidate the most likely pathway. researchgate.net

A plausible oxidation pathway could involve the formation of a phenoxy radical at the diphenyl ether linkage. DFT calculations on similar systems have shown that such radical formation is a key step in their photoinduced rearrangements. acs.org The stability of the resulting radical intermediates would be a critical factor in determining the dominant oxidation pathway.

Reduction Pathways:

The electrochemical reduction of benzoic acid and its derivatives has been studied using techniques like cyclic voltammetry, often in room temperature ionic liquids. acs.orgresearchgate.net These studies indicate that the reduction typically proceeds via a CE mechanism, where a chemical step (dissociation of the acidic proton) precedes the electron transfer. acs.orgresearchgate.net For substituted benzoic acids, the reduction of the radical anion to form a dianion at more negative potentials has also been observed. acs.org

In the context of this compound, computational modeling could be employed to calculate the reduction potentials and to investigate the stability of the resulting radical anions and dianions. The Birch reduction is another relevant pathway for the reduction of benzoic acids, which involves the formation of a dianion intermediate. researchgate.net Theoretical studies can provide insights into the structure and reactivity of these intermediates. researchgate.net

Due to the complexity of this compound, a comprehensive transition state analysis would require high-level computational methods to accurately model the various possible reaction coordinates and to identify the lowest energy pathways for both oxidation and reduction.

Theoretical Studies on Decarboxylation Mechanisms in Substituted Benzoic Acids

The decarboxylation of aromatic carboxylic acids is a significant reaction in organic chemistry, and theoretical studies, particularly those using Density Functional Theory (DFT), have provided detailed mechanistic insights. While no specific computational studies on the decarboxylation of this compound are readily available, the extensive research on other substituted benzoic acids allows for a well-grounded prediction of its behavior.

The mechanism of decarboxylation can vary depending on the reaction conditions and the nature of the substituents on the benzoic acid ring. Theoretical studies have investigated several pathways, including:

Acid-Catalyzed Decarboxylation: In acidic conditions, the decarboxylation of salicylic (B10762653) acids (ortho-hydroxybenzoic acids) has been shown to proceed through the formation of an α-protonated cation of the carboxylic acid. acs.orgnih.gov This protonation significantly lowers the reaction energy barrier. acs.orgnih.gov The presence of ortho-substituents, such as methyl, chloro, and fluoro groups, can further facilitate the reaction by lowering the decarboxylation energy barriers. nih.gov

Oxidative Decarboxylation: This pathway involves the oxidation of the benzoic acid prior to decarboxylation. DFT studies on benzoic acid have proposed several structures for the oxidized intermediate. researchgate.netresearchgate.net The activation energy for the subsequent decarboxylation is highly dependent on the structure of this oxidized form. researchgate.netresearchgate.net

Radical Path Decarboxylation: A radical mechanism for decarboxylation has also been investigated computationally. While the decarboxylation of the resulting radical may have a low activation energy, the initial formation of the radical can be energetically demanding. researchgate.netresearchgate.net

Metal-Catalyzed Decarboxylation: The presence of metal ions, such as Ag+, can catalyze the decarboxylation reaction. Theoretical calculations have shown that this pathway can proceed in a single step with a moderate activation energy. researchgate.netresearchgate.net

The benzyloxy substituent at the meta position of this compound is expected to influence the electronic properties of the aromatic ring and, consequently, the activation energy of decarboxylation. The following table presents a summary of computationally determined activation energies for the decarboxylation of various substituted benzoic acids from the literature, which can serve as a reference for estimating the reactivity of this compound.

| Substituted Benzoic Acid | Decarboxylation Pathway | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Benzoic Acid | Oxidative | 62.99 | B3LYP/LANL2DZ |

| Benzoic Acid | Silver Catalyzed | 43.31 | B3LYP/LANL2DZ |

| Benzoic Acid | Radical Path (decarboxylation step) | 16.93 | B3LYP/LANL2DZ |

| Salicylic Acid | Acid Catalyzed (gas phase) | 20.98 | B3LYP/6-31++G(d,p) |

| Salicylic Acid | Acid Catalyzed (aqueous) | 20.93 | B3LYP/6-31++G(d,p) |

Investigations into the Regioselectivity of Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution (EAS) on a disubstituted benzene (B151609) ring, such as in this compound, is determined by the electronic effects of the existing substituents. The two substituents in this case are the carboxylic acid group (-COOH) and the benzyloxy group (-O-CH₂-Ph), which is attached to the other phenyl ring. For the purpose of predicting the regioselectivity of substitution on the benzoic acid ring, the benzyloxy group can be considered as an alkoxy-type substituent.

The directing effects of these two groups are as follows:

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.

Benzyloxy Group (-O-CH₂-Ph): The ether oxygen has lone pairs of electrons that can be donated to the aromatic ring via resonance, making it an activating group and an ortho-, para-director. The inductive effect of the electronegative oxygen is also present but is generally outweighed by the resonance effect.

In this compound, these two groups are in a meta relationship to each other on the benzoic acid ring. When two substituents are present on a benzene ring, the position of the incoming electrophile is determined by the combined influence of both groups.

When directing groups have opposing effects, the more strongly activating group generally controls the regioselectivity. In this molecule, the benzyloxy group is activating (ortho-, para-directing), while the carboxylic acid group is deactivating (meta-directing). Therefore, the benzyloxy group will be the primary directing group.

The positions ortho and para to the benzyloxy group are C2, C4, and C6. The carboxylic acid is at C1, and the benzyloxy group is at C3.

Position 2: Ortho to the benzyloxy group and ortho to the carboxylic acid group.

Position 4: Para to the benzyloxy group and ortho to the carboxylic acid group.

Position 6: Ortho to the benzyloxy group and meta to the carboxylic acid group.

The carboxylic acid group deactivates the ring, particularly at the ortho and para positions relative to itself. The benzyloxy group activates the ring, especially at its ortho and para positions.

Considering the combined effects:

Attack at C2: This position is activated by the benzyloxy group (ortho) but deactivated by the carboxylic acid group (ortho).

Attack at C4: This position is activated by the benzyloxy group (para) but deactivated by the carboxylic acid group (ortho).

Attack at C6: This position is activated by the benzyloxy group (ortho) and is meta to the deactivating carboxylic acid group.

Applications and Emerging Research Directions for 3 3 Benzyloxyphenyl Benzoic Acid

Role as a Fundamental Building Block in Complex Organic Synthesis

The structural attributes of 3-(3-Benzyloxyphenyl)benzoic acid make it an important precursor in the field of advanced organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a benzyl (B1604629) ether, alongside the inherent asymmetry of its meta-substitution pattern, provides multiple avenues for chemical modification and the construction of complex molecular entities.

Scaffold for the Synthesis of Novel Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.net The synthesis of novel and complex PAHs is an area of intense research due to their unique electronic and photophysical properties. The rigid, angular geometry of this compound makes it a promising scaffold for the construction of larger, well-defined PAH structures.

While direct synthesis of PAHs from this compound has not been extensively documented in publicly available research, its structure lends itself to established synthetic strategies. For instance, intramolecular cyclization reactions, such as the Scholl reaction, which involves the acid-catalyzed or oxidative coupling of aromatic rings, could potentially be employed. The benzyloxy group could be strategically cleaved to a hydroxyl group, which can then direct further annulation reactions to build up the polycyclic system. The inherent bend in the molecule could lead to the formation of non-planar or "curved" PAHs, which are of interest for their unique properties in materials science. rsc.org

Table 1: Potential Synthetic Routes to PAHs from this compound Derivatives

| Starting Material Derivative | Reaction Type | Potential PAH Product |

| 3-(3-Hydroxyphenyl)benzoic acid | Intramolecular Dehydrative Cyclization | Substituted Dibenzo[g,p]chrysene derivative |

| 3-(3-Benzyloxyphenyl)benzoyl chloride | Friedel-Crafts Acylation followed by Cyclization | Functionalized Benz[a]anthracene derivative |

Precursor for Chirality Introduction in Advanced Molecular Architectures

Chirality is a fundamental property in chemistry, with significant implications for drug design, catalysis, and materials science. The resolution of racemic mixtures into their constituent enantiomers is a critical process in obtaining optically active compounds. wikipedia.org Carboxylic acids are frequently used as resolving agents by forming diastereomeric salts with chiral amines. wikipedia.org

Furthermore, the molecule itself possesses a non-planar structure, and with appropriate substitution, it could be rendered chiral. This inherent chirality could then be transferred or used to induce chirality in more complex molecular systems during a synthesis. For example, the synthesis of atropisomers, which are stereoisomers arising from hindered rotation about a single bond, could be envisioned where the bulky benzyloxy group plays a key role in restricting rotation and creating a stable chiral axis. The ability to introduce and control chirality is crucial for the development of advanced materials with specific optical or electronic properties. nih.gov

Integration in Materials Science Research

The unique molecular shape and functional groups of this compound make it an attractive candidate for the design of novel functional materials. Its bent geometry is particularly interesting for the creation of materials with specific organizational properties at the molecular level.

Design and Synthesis of Liquid Crystalline Compounds

Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and those of solid crystals. nih.govnih.gov The molecular shape of the constituent molecules is a key factor in determining the type of liquid crystalline phase formed. Bent-core or "banana-shaped" molecules, in particular, are known to form unique and often complex liquid crystalline phases that are not observed with traditional rod-like molecules.

Research on bent-shaped liquid crystals has shown that molecules based on a 3-hydroxybenzoic acid central core can exhibit various mesophases, including columnar and nematic phases. The structure of this compound is analogous to these systems, with the benzyloxy group providing additional flexibility and potential for varied intermolecular interactions. The hydrogen-bonding capability of the carboxylic acid group can lead to the formation of dimeric structures, which further influences the self-assembly and mesophase behavior. nih.gov The study of related 3-n-alkanoyloxy benzoic acids has demonstrated that the position of the substituent on the benzoic acid ring significantly impacts the optical properties, such as the energy band gap and photoluminescence. nih.gov

Table 2: Comparison of Mesomorphic Properties of Related Benzoic Acid Derivatives

| Compound Core | Observed Mesophases | Key Structural Feature | Reference |

| 4-Substituted 3-Hydroxybenzoic Acid | Columnar, Lamellar, Nematic | Bent-core | |

| 3-n-Alkanoyloxy Benzoic Acids | Smectic C | Hydrogen-bonded dimers | nih.gov |

| 4-(Decyloxy)benzoic acid | Nematic | Rod-like with terminal alkyl chain | nih.gov |

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. semanticscholar.orgresearchgate.netbrieflands.com The properties of MOFs, such as their pore size, shape, and functionality, are highly tunable based on the choice of the metal and the organic linker. Benzoic acid and its derivatives are commonly employed as organic linkers in the synthesis of MOFs due to their ability to form stable coordination bonds with metal centers. semanticscholar.orgbrieflands.com

The bent nature of this compound makes it a particularly interesting ligand for the construction of MOFs with complex topologies and potentially unique properties. The angular disposition of the two phenyl rings can lead to the formation of 3D frameworks with intricate pore structures that might not be accessible with linear linkers. The benzyloxy group can also play a role in the framework's properties, either by participating in weaker intermolecular interactions that influence the packing of the framework or by providing a site for post-synthesis modification to introduce new functionalities. The use of substituted benzoic acids as ligands has been shown to result in MOFs with interesting properties, such as in gas separation and photoluminescence. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.